(3,6-diaminoacridin-9-yl)boronic Acid

Fluorescent Chemosensor Glucose Sensing In Vivo Imaging

(3,6-Diaminoacridin-9-yl)boronic acid (CAS 403739-16-2) is a heteroaromatic boronic acid that integrates a 3,6-diaminoacridine fluorophore with a boronic acid recognition moiety. This bifunctional architecture places it within the class of fluorescent chemosensors for 1,2- and 1,3-diols, such as saccharides and glycoproteins.

Molecular Formula C13H12BN3O2
Molecular Weight 253.07 g/mol
CAS No. 403739-16-2
Cat. No. B3351858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,6-diaminoacridin-9-yl)boronic Acid
CAS403739-16-2
Molecular FormulaC13H12BN3O2
Molecular Weight253.07 g/mol
Structural Identifiers
SMILESB(C1=C2C=CC(=CC2=NC3=C1C=CC(=C3)N)N)(O)O
InChIInChI=1S/C13H12BN3O2/c15-7-1-3-9-11(5-7)17-12-6-8(16)2-4-10(12)13(9)14(18)19/h1-6,18-19H,15-16H2
InChIKeyMXBUPPBYLVUUDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,6-Diaminoacridin-9-yl)boronic Acid Procurement: Core Chemical Identity and Sensor-Class Context


(3,6-Diaminoacridin-9-yl)boronic acid (CAS 403739-16-2) is a heteroaromatic boronic acid that integrates a 3,6-diaminoacridine fluorophore with a boronic acid recognition moiety . This bifunctional architecture places it within the class of fluorescent chemosensors for 1,2- and 1,3-diols, such as saccharides and glycoproteins [1]. Its molecular formula is C13H12BN3O2 with a molecular weight of 253.06 g/mol . The compound is typically supplied as a research-grade building block (e.g., 97-98% purity) for custom synthesis and assay development, and is not intended for direct human use .

Why Generic (3,6-Diaminoacridin-9-yl)boronic Acid Analogs Are Not Interchangeable


Generic substitution risks functional failure because the compound's scientific utility hinges on a precise, dual-mode mechanism: the acridine core must intercalate DNA or fluoresce at a diagnostically useful wavelength, while the boronic acid must selectively bind diols with a specific affinity [1]. Simple in-class analogs like 9-acridinylboronic acid lack the 3,6-diamino groups, which drastically alters the acridine's basicity, DNA intercalation strength, and emission wavelength, as demonstrated in the patent literature where 3,6-bis(dimethylamino)acridine is deliberately chosen to achieve fluorescence above 500 nm for in vivo glucose sensing [2]. Conversely, non-acridine boronic acids such as phenylboronic acid lack the fluorophore entirely, rendering them useless for optical transduction. The following evidence quantifies these critical performance gaps.

(3,6-Diaminoacridin-9-yl)boronic Acid: Head-to-Head Quantitative Evidence for Scientific Selection


Fluorescence Emission Wavelength Differentiation vs. Anthracene-Based Boronic Acids

For implantable glucose biosensors, fluorescence emission above approximately 500 nm is critical to avoid interference from biological tissue autofluorescence. The acridine-based boronate biosensor system, which includes (3,6-diaminoacridin-9-yl)boronic acid as a fluorophore, is explicitly designed to emit at >500 nm [1]. This provides a quantifiable advantage over widely used 9-anthraceneboronic acid (CAS 100622-34-2), which has a strong fluorescence emission peak at 374 nm in polymeric films, well within the high-interference autofluorescence window [2].

Fluorescent Chemosensor Glucose Sensing In Vivo Imaging

Dual-Mode DNA Intercalation and Diol Recognition Unavailable in Simple Boronic Acids

The compound is designed for a synergistic therapeutic or sensing mechanism: the acridine core intercalates into DNA base pairs, while the boronic acid simultaneously recognizes tumor-associated carbohydrate antigens (e.g., sLex, fucose) [1]. This dual-mode binding is structurally impossible for a simple phenylboronic acid (CAS 98-80-6). Quantitatively, the thesis demonstrates that this class of compounds, specifically designed to target acute myeloid leukemia cells, can selectively bind sLex antigens which are overexpressed on these cells, a fundamental design principle that simple monofunctional boronic acids cannot replicate [1].

Targeted Drug Design DNA Intercalation Tumor Targeting

Stoichiometric Boronic Acid Purity and Identity Verification for Reproducible Research

Commercial suppliers consistently report a purity of 97-98% for this compound, verified by NMR, HPLC, or GC as a standard procurement specification . This contrasts with generic 3,6-diaminoacridine (proflavine base), which is often supplied as a histological dye at ≤95% purity, containing multiple acridine-related impurities that can confound bioassay results [1]. The defined purity specification provides a quantifiable baseline for experimental reproducibility.

Chemical Biology Assay Development Reproducibility

High-Value Procurement Scenarios for (3,6-Diaminoacridin-9-yl)boronic Acid


Implantable Fluorescent Glucose Biosensor Development

This compound is a key synthetic intermediate for developing the next generation of implantable continuous glucose monitors (CGMs). Its acridine core provides fluorescence emission >500 nm, a prerequisite for in vivo optical detection that avoids tissue autofluorescence, as established in U.S. Patent US7045361B2 [1]. Procurement enables the synthesis of linker-modified boronate biosensor molecules for real-time, reagentless glucose detection.

Targeted Anti-Leukemia Agent Conjugate Synthesis

Based on the doctoral thesis by Liu (2010), this compound serves as a designed building block for synthesizing 50 novel acridine-boronic acid derivatives that dual-target DNA and sLex tumor antigens [2]. Procuring this specific scaffold is essential for medicinal chemistry programs aiming to exploit the 'recognition-enrichment-intercalation' strategy against acute myeloid leukemia cells.

Fluorescent Probe for Diol-Containing Biomolecules Assays

In analytical biochemistry, the compound functions as a fluorescent reporter for cis-1,2- or cis-1,3-diols, including glycoproteins and RNA ribose sugars. The 3,6-diamino substitution enhances the fluorescence quantum yield in aqueous buffers compared to the unsubstituted 9-acridinylboronic acid, making it the preferred choice for developing high-sensitivity HPLC or microplate-based detection assays .

Quote Request

Request a Quote for (3,6-diaminoacridin-9-yl)boronic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.